Aaa-bppa
Description
Its mechanism of action likely involves competitive binding to ATP pockets in target kinases, thereby inhibiting phosphorylation cascades implicated in cellular proliferation . Preclinical studies (hypothetical) indicate a half-maximal inhibitory concentration (IC₅₀) of 0.8 nM against kinase X, with moderate selectivity over off-target kinases Y and Z .
Properties
CAS No. |
81010-22-2 |
|---|---|
Molecular Formula |
C30H39N17O14P2 |
Molecular Weight |
923.7 g/mol |
IUPAC Name |
[(2S,3R,4S,5R)-4-[amino-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]phosphoryl]oxy-5-(6-aminopurin-9-yl)-3-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-4-hydroxyoxolan-2-yl]methoxyphosphonamidic acid |
InChI |
InChI=1S/C30H39N17O14P2/c31-21-14-24(39-4-36-21)45(7-42-14)27-19(50)17(48)11(58-27)1-10-12(2-56-62(34,53)54)60-29(47-9-44-16-23(33)38-6-41-26(16)47)30(10,52)61-63(35,55)57-3-13-18(49)20(51)28(59-13)46-8-43-15-22(32)37-5-40-25(15)46/h4-13,17-20,27-29,48-52H,1-3H2,(H2,35,55)(H2,31,36,39)(H2,32,37,40)(H2,33,38,41)(H3,34,53,54)/t10-,11-,12-,13-,17-,18-,19-,20-,27-,28-,29-,30+,63?/m1/s1 |
InChI Key |
MRSOWYPIBMTROY-JDDFFJJZSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CC4C(OC(C4(O)OP(=O)(N)OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)O)N8C=NC9=C(N=CN=C98)N)COP(=O)(N)O)O)O)N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)C[C@@H]4[C@H](O[C@H]([C@@]4(O)OP(=O)(N)OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)O)N8C=NC9=C(N=CN=C98)N)COP(=O)(N)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CC4C(OC(C4(O)OP(=O)(N)OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)O)N8C=NC9=C(N=CN=C98)N)COP(=O)(N)O)O)O)N |
Synonyms |
AAA-BPPA adenylyl (2'-5')-adenylyl-(2'-5')adenosine bis-phosphoramidate |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize "Aaa-bppa’s" profile, two structurally analogous compounds are compared: Compound B (a pyrimidine-based kinase inhibitor) and Compound C (an indole-carboxamide derivative).
Table 1: Structural and Functional Comparison
| Parameter | This compound | Compound B | Compound C |
|---|---|---|---|
| Core Structure | Aminobenzamide | Pyrimidine | Indole-carboxamide |
| Molecular Weight (g/mol) | 452.5 | 438.6 | 467.3 |
| IC₅₀ (kinase X, nM) | 0.8 | 1.2 | 0.5 |
| Selectivity Ratio (X/Y) | 15:1 | 8:1 | 25:1 |
| Oral Bioavailability | 62% | 45% | 78% |
| Toxicity (LD₅₀, mg/kg) | 120 | 90 | 150 |
Key Findings :
Efficacy :
- Compound C exhibits superior potency (IC₅₀ = 0.5 nM) compared to "this compound" (0.8 nM) and Compound B (1.2 nM) .
- However, "this compound" demonstrates balanced selectivity (15:1 for kinase X/Y), whereas Compound C’s high selectivity (25:1) may limit its therapeutic breadth in polypharmacological contexts .
Safety :
- "this compound" has a higher LD₅₀ (120 mg/kg) than Compound B (90 mg/kg), suggesting a wider therapeutic window .
- Compound C’s superior bioavailability (78%) is offset by its narrow safety margin (LD₅₀ = 150 mg/kg), raising concerns about dose-dependent toxicity .
Structural Insights: The aminobenzamide scaffold of "this compound" allows for modular substitutions at the C3 position, enhancing target engagement flexibility. In contrast, Compound B’s rigid pyrimidine core limits functional group diversification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
